4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 298230-86-1
VCID: VC21452123
InChI: InChI=1S/C21H24N2OS/c1-13-5-10-16-17(12-22)20(25-18(16)11-13)23-19(24)14-6-8-15(9-7-14)21(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,23,24)
SMILES: CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C21H24N2OS
Molecular Weight: 352.5g/mol

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

CAS No.: 298230-86-1

Cat. No.: VC21452123

Molecular Formula: C21H24N2OS

Molecular Weight: 352.5g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide - 298230-86-1

Specification

CAS No. 298230-86-1
Molecular Formula C21H24N2OS
Molecular Weight 352.5g/mol
IUPAC Name 4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Standard InChI InChI=1S/C21H24N2OS/c1-13-5-10-16-17(12-22)20(25-18(16)11-13)23-19(24)14-6-8-15(9-7-14)21(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,23,24)
Standard InChI Key ZKWDKRJPRWGQIC-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Canonical SMILES CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide possesses a complex structure consisting of multiple functional groups arranged around a benzothiophene scaffold. The compound is identified by several standardized identifiers in chemical databases. Its CAS registry number is 298230-86-1, which serves as its unique identifier in chemical literature and databases. The molecular formula is C21H24N2OS, indicating that the molecule contains 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. The molecular weight of the compound is 352.5 g/mol, which places it in the mid-range molecular weight category for organic molecules.

The standard International Chemical Identifier (InChI) for this compound is InChI=1S/C21H24N2OS/c1-13-5-10-16-17(12-22)20(25-18(16)11-13)23-19(24)14-6-8-15(9-7-14)21(2,3)4, which provides a standardized representation of its chemical structure. The corresponding InChIKey is ZKWDKRJPRWGQIC-UHFFFAOYSA-N, which serves as a condensed digital representation of the molecular structure. The canonical SMILES notation for this compound is CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C, which provides another standardized way to represent the molecular structure in a linear format.

Structural Features

The core of the molecule is a 4,5,6,7-tetrahydro-1-benzothiophene system, which consists of a partially saturated benzene ring fused with a thiophene ring. This scaffold provides rigidity and a specific three-dimensional arrangement to the molecule. The benzothiophene core is functionalized with several key substituents:

  • A cyano group (-C≡N) at position 3 of the thiophene ring, which introduces polarity and potential hydrogen bond accepting capabilities.

  • A methyl group at position 6 of the tetrahydrobenzene portion, adding lipophilicity.

  • A benzamide group attached to position 2 of the thiophene ring through an NH linkage, forming an amide bond.

  • A tert-butyl substituent on the para position of the benzamide's phenyl ring, contributing to steric bulk and hydrophobicity.

Physical and Chemical Properties

Physical Properties

While detailed physical property data for 4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is limited in the available search results, certain properties can be inferred from its structure. The compound is likely a crystalline solid at room temperature, given its molecular weight and the presence of aromatic and amide functionalities that promote intermolecular interactions.

The molecule contains both hydrophobic portions (the tetrahydrobenzene ring, thiophene ring, and tert-butyl group) and hydrophilic groups (the cyano group and amide functionality). This balance suggests moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially partial solubility in alcohols, while having limited solubility in water.

Chemical Properties

The chemical reactivity of this compound is determined by its functional groups. The cyano group is a potential site for nucleophilic addition reactions and can be hydrolyzed to form carboxylic acid derivatives under appropriate conditions. The amide linkage is relatively stable but can undergo hydrolysis under strongly acidic or basic conditions. The thiophene ring provides sites for electrophilic aromatic substitution reactions, although these would be influenced by the existing substituents.

Table 1: Key Properties of 4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

PropertyValueSource
CAS Number298230-86-1
Molecular FormulaC21H24N2OS
Molecular Weight352.5 g/mol
InChIKeyZKWDKRJPRWGQIC-UHFFFAOYSA-N
Physical StatePresumed solidInferred from structure
PubChem Compound ID2852084

Future Research Directions

Structure-Based Design and Optimization

Future research involving 4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide could focus on its optimization through structural modifications to enhance specific properties or activities. The cyano group, amide linkage, and tert-butyl substituent provide points for derivatization that could lead to a series of analogs with varying properties.

Structure-based design approaches, potentially utilizing computational methods such as molecular docking and molecular dynamics simulations, could guide the development of derivatives with enhanced interactions with specific biological targets. These studies would contribute to the understanding of structure-activity relationships for this class of compounds.

Chemical Reactivity and Stability Studies

Investigating the reactivity profiles and chemical stability of 4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide under various conditions would be valuable for understanding its behavior in different environments. Such studies would provide insights into its stability during storage and handling, as well as its potential for participation in various chemical transformations.

Stability studies under physiologically relevant conditions would be particularly important if the compound shows promising biological activity. Understanding its metabolic stability and potential biotransformation pathways would be essential for any potential development as a pharmaceutical agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator